molecular formula C12H18N2 B3049995 [(3R)-1-benzylpyrrolidin-3-yl]methanamine CAS No. 229323-04-0

[(3R)-1-benzylpyrrolidin-3-yl]methanamine

Cat. No. B3049995
CAS RN: 229323-04-0
M. Wt: 190.28 g/mol
InChI Key: SUAKIVNGQVUKJA-GFCCVEGCSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[(3R)-1-benzylpyrrolidin-3-yl]methanamine” can be represented by the InChI code: 1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1 . The molecular weight is 100.16 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a flash point of 56.9°C .

Scientific Research Applications

Antimicrobial Properties

One of the notable applications of derivatives of [(3R)-1-Benzylpyrrolidin-3-yl]methanamine is in the field of antimicrobial research. For instance, Visagaperumal et al. (2010) synthesized derivatives of this compound and found them to exhibit varying degrees of antibacterial and antifungal activities (Visagaperumal, D., Praveen, V., Sudeepthi, P., Prasanthi, P., Sravani, G., & Satyanarayana, G., 2010). Additionally, Rao, Prasad, and Rao (2013) synthesized a novel derivative and evaluated its antibacterial and antifungal properties, demonstrating acceptable results (Rao, B. G., Prasad, A., & Rao, P., 2013).

Anticonvulsant Activity

Another significant application is in the development of anticonvulsant agents. Pandey and Srivastava (2011) reported that certain Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, exhibited protection against seizures in various models (Pandey, S., & Srivastava, R., 2011).

Neuroleptic Activity

Compounds derived from this compound have been explored for their neuroleptic activity. Iwanami et al. (1981) designed and synthesized a series of benzamides as potential neuroleptics, finding a good correlation between structure and activity (Iwanami, S., Takashima, M., Hirata, Y., Hasegawa, O., & Usuda, S., 1981).

Catalyst Synthesis

This chemical has also been used in synthesizing catalysts. For example, Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated them as catalysts, showing good activity and selectivity (Roffe, G. W., Tizzard, G., Coles, S., Cox, H., & Spencer, J., 2016).

Antidepressant-like Activity

Novel derivatives have been explored for their antidepressant-like properties. Sniecikowska et al. (2019) designed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists with potent antidepressant-like activity (Sniecikowska, J., Głuch-Lutwin, M., Bucki, A., Więckowska, A., Siwek, A., Jastrzębska-Więsek, M., Partyka, A., Wilczyńska, D., Pytka, K., Pociecha, K., Cios, A., Wyska, E., Wesołowska, A., Pawłowski, M., Varney, M., Newman-Tancredi, A., & Kołaczkowski, M., 2019).

Catalytic Applications in Organic Chemistry

Its derivatives have also found use in organic chemistry. Shimoga, Shin, and Kim (2018) synthesized a compound using this compound and characterized it for its potential in catalytic applications (Shimoga, G., Shin, E., & Kim, S.-Y., 2018).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H227, indicating that it is combustible, and H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[(3R)-1-benzylpyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAKIVNGQVUKJA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364036
Record name 1-[(3R)-1-Benzylpyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229323-04-0
Record name 1-[(3R)-1-Benzylpyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid amide (22 g, 0.1 mol) was added portionwise to a stirred solution of lithium aluminum hydride (9.5 g, 0.25 mol, 2.5 equiv.) in dry tetrahydrofuran (600 mL). After the initial effervescence had subsided, the reaction mixture was heated at reflux at room temperature for 24 h, at which time analysis of the reaction mixture by LCMS showed there was no starting material. The reaction mixture was quenched by dropwise addition of saturated sodium sulphate solution with stirring until no further effervescence was observed. The suspension was filtered through a celite plug, eluting with diethyl ether (200 mL). The solvent was remove to afford 3-(RS)-aminomethyl-1-benzylpyrrolidine as an oil (14.7 g) which was used directly without further purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R)-1-benzylpyrrolidin-3-yl]methanamine
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